(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
The compound (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide features a benzo[d]thiazole scaffold fused with a benzamide moiety. Key structural attributes include:
- 3-(2-ethoxyethyl) substituent: Enhances solubility due to the ethoxy group.
- While direct biological data for this compound is unavailable in the provided evidence, its structural analogs exhibit diverse activities, including anticancer, antiparasitic, and enzyme inhibitory effects.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-25-13-12-21-15-9-5-6-10-16(15)26-19(21)20-18(22)14-8-4-7-11-17(14)27(2,23)24/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNGEXDAWAWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications, drawing from a variety of research findings and case studies.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.42 g/mol
The presence of functional groups such as the methylsulfonyl and ethoxyethyl substituents contributes to its potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thioamide derivatives.
- Substitution Reactions : The introduction of the ethoxyethyl group and methylsulfonyl group occurs through nucleophilic substitution methods.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological pathways, including:
- CB2 Receptor Agonism : Similar compounds have shown selective agonistic activity towards CB2 receptors, which are implicated in anti-inflammatory responses without psychoactive effects .
- Anticancer Activity : Research indicates potential cytotoxic effects against tumorigenic cell lines, suggesting a role in cancer therapeutics .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antibacterial, antifungal, and antiprotozoal activities. For example:
- Antibacterial Activity : Minimum inhibitory concentrations (MICs) for various bacterial strains were observed to be as low as 50 µg/mL, indicating potent antibacterial properties .
- Cytotoxicity Testing : The compound displayed selective cytotoxicity against specific cancer cell lines with EC50 values ranging from 28 to 290 ng/mL .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of similar benzothiazole derivatives found that these compounds could effectively reduce inflammation in animal models by modulating immune responses via CB2 receptor activation. This suggests that this compound may have similar therapeutic applications .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer potential of benzothiazole derivatives highlighted that certain modifications could enhance their efficacy against breast and gastric cancer cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation significantly .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Benzo[d]thiazol-2(3H)-ylidene Benzamide Derivatives
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical and Spectroscopic Data
Key Observations :
Key Observations :
- The target compound’s methylsulfonyl group may enhance binding to enzymes or receptors compared to nitro or sulfamoyl groups.
- Ethoxyethyl substituent could improve bioavailability compared to bulky groups like dodecyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
